2-Chloro-4-(4-methoxyphenyl)pyrimidine
Overview
Description
2-Chloro-4-(4-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.7 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 2-Chloro-4-(4-methoxyphenyl)pyrimidine involves the reaction of 2,4-dichloropyrimidine with 4-methoxyphenylboronic acid . The reaction is carried out in the presence of a palladium catalyst and sodium carbonate . The yield of the reaction varies, with reported yields ranging from 80% to 97% .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(4-methoxyphenyl)pyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a 4-methoxyphenyl group at the 4-position . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .Scientific Research Applications
Specific Scientific Field
Pharmacology and Medicinal Chemistry
Summary of the Application
Pyrimidines, including 2-Chloro-4-(4-methoxyphenyl)pyrimidine, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Results or Outcomes
Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Neuroprotective and Anti-neuroinflammatory Applications
Specific Scientific Field
Summary of the Application
Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties .
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Gene Editing
Specific Scientific Field
Genomics and Molecular Biology
Summary of the Application
2-Chloro-4-(4-methoxyphenyl)pyrimidine is a specialty product used in proteomics research . It’s used in gene editing, a method where DNA is inserted, deleted, modified or replaced in the genome of a living organism .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific gene editing technique being used. Common techniques include CRISPR-Cas9, TALENs, and ZFNs .
Results or Outcomes
The outcomes of gene editing can vary widely depending on the specific goals of the research. It can lead to the creation of model organisms for studying disease, the development of new treatments for genetic disorders, and advancements in fields like agriculture and bioengineering .
Fragrance and Flavorant
Specific Scientific Field
Summary of the Application
4-Methoxybenzyl alcohol, which can be synthesized from 2-Chloro-4-(4-methoxyphenyl)pyrimidine, is used as a fragrance and flavorant .
Methods of Application or Experimental Procedures
4-Methoxybenzyl alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines . It’s also used to study the photo catalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .
Results or Outcomes
The use of 4-Methoxybenzyl alcohol as a fragrance and flavorant contributes to the sensory qualities of various products in the food and cosmetics industries .
Antiviral Applications
Specific Scientific Field
Summary of the Application
Indole derivatives, which can be synthesized from 2-Chloro-4-(4-methoxyphenyl)pyrimidine, have been found to possess various biological activities, including antiviral properties .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific antiviral research being conducted. Common techniques include cell culture assays, plaque reduction assays, and animal models .
Results or Outcomes
The outcomes of antiviral research can vary widely depending on the specific goals of the research. It can lead to the development of new treatments for viral infections .
Antioxidant Applications
Specific Scientific Field
Summary of the Application
Indole derivatives, which can be synthesized from 2-Chloro-4-(4-methoxyphenyl)pyrimidine, have been found to possess various biological activities, including antioxidant properties .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific antioxidant research being conducted. Common techniques include DPPH radical scavenging assay, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay .
Results or Outcomes
The outcomes of antioxidant research can vary widely depending on the specific goals of the research. It can lead to the development of new treatments for diseases associated with oxidative stress .
Safety And Hazards
2-Chloro-4-(4-methoxyphenyl)pyrimidine may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZERORVMIAWOMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456939 | |
Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methoxyphenyl)pyrimidine | |
CAS RN |
75634-04-7 | |
Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.